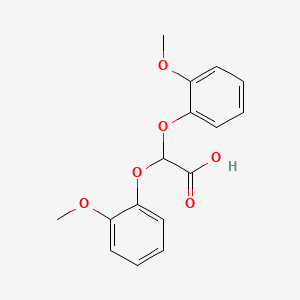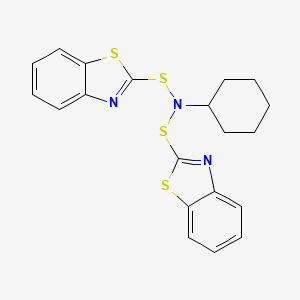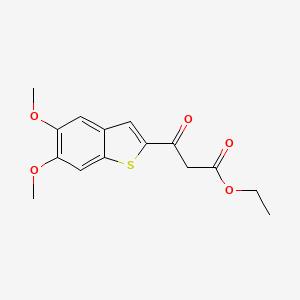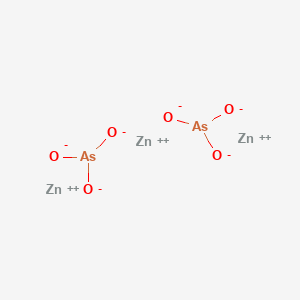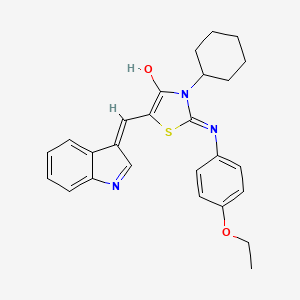
(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, an indole moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxyaniline with cyclohexanone to form an intermediate Schiff base. This intermediate is then reacted with indole-3-carboxaldehyde and thiosemicarbazide under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
(2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Indole Derivatives: Compounds containing the indole moiety.
Cyclohexyl Compounds: Compounds with a cyclohexyl group.
Uniqueness
What sets (2Z,5Z)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidin-4-one apart is its unique combination of these three structural elements, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H27N3O2S |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol |
InChI |
InChI=1S/C26H27N3O2S/c1-2-31-21-14-12-19(13-15-21)28-26-29(20-8-4-3-5-9-20)25(30)24(32-26)16-18-17-27-23-11-7-6-10-22(18)23/h6-7,10-17,20,30H,2-5,8-9H2,1H3/b18-16+,28-26? |
InChI Key |
NBVQMHSEPBFCPG-JYFDMDLWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O)C5CCCCC5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)C=C3C=NC4=CC=CC=C43)O)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
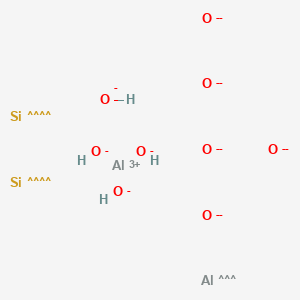
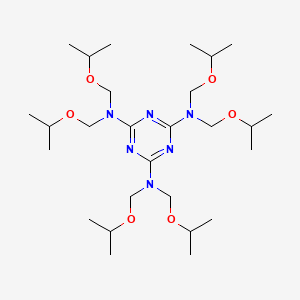

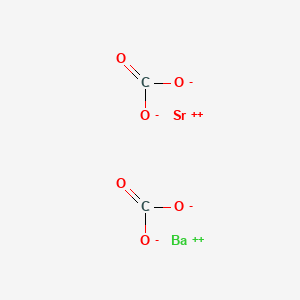
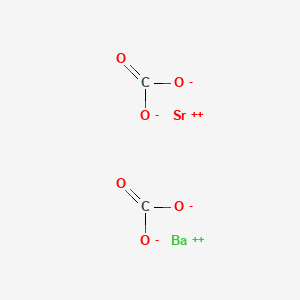
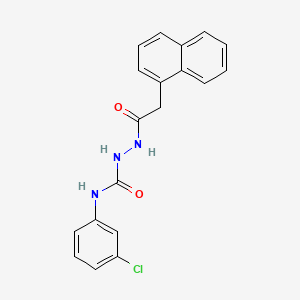
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
